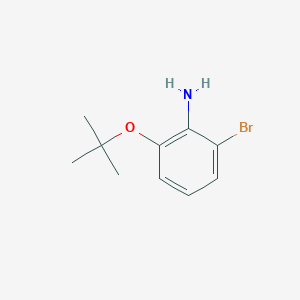

2-Bromo-6-(tert-butoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-bromo-6-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,12H2,1-3H3 |

InChI Key |

FWCMYBHCBDHERR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C(=CC=C1)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Tert Butoxy Aniline

Retrosynthetic Analysis of 2-Bromo-6-(tert-butoxy)aniline

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the tert-butoxy (B1229062) group.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests two main strategies:

Regioselective bromination of 2-(tert-butoxy)aniline (B2775520): This approach focuses on introducing the bromine atom at the desired position of a pre-existing tert-butoxyaniline core.

Introduction of the tert-butoxy moiety into a bromoaniline derivative: This strategy involves the formation of the ether linkage on a bromo-substituted aniline (B41778) or a precursor thereof.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The successful synthesis of this compound is highly dependent on the judicious selection of starting materials.

For the regioselective bromination route , the key precursor is 2-(tert-butoxy)aniline . The synthesis of this intermediate can be challenging due to the steric hindrance of the tert-butyl group in the ortho position.

For the tert-butoxy introduction route , potential starting materials include 2-bromo-6-aminophenol or protected derivatives. The synthesis of this precursor might involve multiple steps, including nitration, reduction, and bromination of phenol (B47542). Another approach could start from 2,6-dibromoaniline, followed by a selective nucleophilic substitution of one bromine atom.

Direct and Indirect Synthetic Routes to this compound

Both direct and indirect synthetic strategies have been explored for the preparation of this compound.

Regioselective Bromination Strategies of tert-Butoxyanilines

The direct bromination of anilines is often complicated by the high reactivity of the aromatic ring, which can lead to multiple bromination products and oxidation. The activating and ortho-, para-directing nature of the amino group, and to a lesser extent the tert-butoxy group, necessitates careful control of the reaction conditions to achieve regioselectivity.

One common strategy involves the use of N-bromosuccinimide (NBS) as a mild brominating agent. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile. The steric bulk of the tert-butoxy group at the 2-position can help to direct the incoming electrophile to the less hindered 6-position. However, the formation of the 4-bromo isomer is also possible.

To enhance regioselectivity, protecting the amino group can be a viable strategy. The tert-butoxycarbonyl (Boc) group is a common choice for protecting anilines. wikipedia.orgsigmaaldrich.com The Boc-protected aniline is less activated, which can lead to more controlled bromination. Subsequent deprotection under acidic conditions would yield the desired product.

Table 1: Comparison of Brominating Agents for Anilines

| Brominating Agent | Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acetic acid, Chloroform | Readily available | Highly reactive, can lead to over-bromination and side reactions. |

| N-Bromosuccinimide (NBS) | Dichloromethane, Acetonitrile | Milder, more selective than Br₂. | Can still produce isomeric mixtures. |

| Tetrabutylammonium tribromide (TBATB) | Various solvents | Mild and selective, offering good yields for some substrates. nih.gov | May require specific reaction conditions. |

| V₂O₅-H₂O₂/TBAB | CH₃CN/H₂O, ~5°C | Environmentally favorable, high yields for para-bromination. organic-chemistry.org | Ortho-selectivity for this specific substrate is not documented. |

Introduction of the tert-Butoxy Moiety into Bromoanilines

An alternative approach involves the introduction of the tert-butoxy group onto a pre-functionalized bromoaniline scaffold. A key intermediate for this route is 2-bromo-6-aminophenol . The synthesis of this precursor can be achieved through various methods, though it often involves multiple steps.

Once 2-bromo-6-aminophenol is obtained, the tert-butoxy group can be introduced via a Williamson ether synthesis. This typically involves reacting the phenol with a tert-butylating agent, such as tert-butyl bromide or di-tert-butyl dicarbonate, in the presence of a base. The choice of base and reaction conditions is crucial to favor O-alkylation over N-alkylation of the amino group. Protecting the amino group prior to the etherification step can circumvent this issue.

Multi-Step Convergent and Divergent Synthesis Approaches

Convergent synthesis approaches can also be envisioned, where different fragments of the molecule are synthesized separately and then combined in the final steps. For instance, a fragment containing the bromoaniline moiety could be coupled with a fragment containing the tert-butoxy group. This can be particularly useful for constructing more complex derivatives.

Divergent synthesis offers a strategy to generate a library of related compounds from a common intermediate. Starting from this compound, various functional groups can be introduced through reactions targeting the amino group or the bromine atom (e.g., Suzuki or Buchwald-Hartwig coupling reactions). This highlights the utility of the title compound as a versatile building block in medicinal chemistry and materials science. a2bchem.com

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For regioselective bromination reactions , low temperatures are often employed to control the reactivity of the brominating agent and minimize the formation of byproducts. The choice of solvent can also influence the regioselectivity of the reaction.

In palladium-catalyzed cross-coupling reactions for introducing the tert-butoxy group or for further functionalization of the bromo-substituted product, the selection of the palladium precursor, ligand, base, and solvent is paramount. rsc.org For instance, the use of bulky phosphine (B1218219) ligands can be beneficial in promoting the desired coupling reaction.

Table 2: Key Parameters for Optimization

| Parameter | Influence on Reaction | Typical Considerations |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures often favor selectivity but may require longer reaction times. |

| Solvent | Can influence solubility, reactivity, and selectivity. | Aprotic solvents like THF, DMF, or dichloromethane are commonly used. |

| Catalyst/Reagent | Determines the reaction pathway and efficiency. | Choice of brominating agent or palladium catalyst/ligand system is crucial. |

| Base | Used in coupling reactions and ether synthesis. | Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (B128534) are common. |

| Reaction Time | Needs to be sufficient for complete conversion. | Monitored by techniques like TLC or HPLC to determine the optimal endpoint. |

Detailed experimental studies are necessary to fine-tune these parameters for any specific synthetic route to achieve the highest possible yield and purity of this compound. The purification of the final product, often involving column chromatography, is also a critical step.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and enhancing process efficiency. um-palembang.ac.id These principles advocate for practices such as waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. um-palembang.ac.id In the context of synthesizing this compound, a key intermediate, focusing on sustainable methodologies can lead to significant environmental and economic benefits. This involves a critical evaluation of solvents and the adoption of high-efficiency reaction protocols.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a cornerstone of green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. um-palembang.ac.id Traditional synthesis of bromoanilines often employs halogenated solvents like dichloromethane or chloroform, and acids such as glacial acetic acid. google.com While effective, these solvents pose significant environmental and health risks. Modern approaches seek to replace these hazardous solvents with greener alternatives or to eliminate their use entirely.

Greener solvent alternatives for the bromination of anilines include water, ionic liquids, and polyethylene (B3416737) glycol (PEG). Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org Bromination reactions conducted in aqueous media can be highly efficient, and the insolubility of aromatic products in water often simplifies separation, reducing the need for extraction with organic solvents. hrpub.org Ionic liquids have also emerged as effective solvents for the halogenation of anilines, enabling high yields and regioselectivity under mild conditions without the need for hazardous reagents like supplementary oxygen or gaseous HCl. beilstein-journals.org

Solvent-free methodologies represent an even more sustainable approach by eliminating solvent use altogether. These techniques are highly efficient, reduce reaction times, and simplify product purification. acgpubs.orgrsc.org

Solid-State Reaction: The direct reaction of solid anilines with gaseous bromine or solid brominating reagents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone (TBCHD) can proceed with high yield and selectivity, often superior to solution-based methods. rsc.org This method avoids the use of solvents and can produce pure products directly, eliminating energy-intensive purification steps. rsc.org

Grinding Technology: Mechanochemical methods, such as grinding solid reactants together, offer a rapid, efficient, and solvent-free route for bromination. acgpubs.org The use of solid, stable brominating agents like quaternary ammonium (B1175870) tribromides in grinding reactions can lead to quantitative and regioselective formation of bromoanilines under ambient conditions. acgpubs.org

Below is a comparative table of different solvent strategies for aniline bromination.

| Solvent Strategy | Examples | Advantages | Disadvantages | Citations |

| Traditional Organic Solvents | Dichloromethane, Acetic Acid | Good solubility for reactants. | Toxic, volatile, environmentally persistent. | |

| Greener Solvents | Water, Ionic Liquids | Non-toxic (water), low volatility (ionic liquids), recyclable, can enhance reactivity and selectivity. | Potential for low reactant solubility (water), high cost and potential toxicity (some ionic liquids). | hrpub.orgbeilstein-journals.org |

| Solvent-Free Methodologies | Solid-state reaction, Grinding | Eliminates solvent waste, reduces reaction time, high yields, simple procedure. | Limited to solid-state reactants, potential for localized heating. | acgpubs.orgrsc.org |

Atom Economy and E-Factor Considerations

Evaluating the sustainability of a synthetic route requires quantitative metrics. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used indicators in green chemistry. um-palembang.ac.idrsc.org

Atom Economy

Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.id A higher atom economy signifies a more efficient process with less waste generated as byproducts. The formula is:

Atom Economy (%) = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 docbrown.info

For the synthesis of this compound via the electrophilic bromination of 2-(tert-butoxy)aniline, the atom economy is highly dependent on the choice of brominating agent.

| Brominating Agent | Reaction Equation | Byproduct | Atom Economy | Citations |

| **Molecular Bromine (Br₂) ** | C₁₀H₁₅NO + Br₂ → C₁₀H₁₄BrNO + HBr | Hydrobromic Acid (HBr) | 73.8% | docbrown.info |

| N-Bromosuccinimide (NBS) | C₁₀H₁₅NO + C₄H₄BrNO₂ → C₁₀H₁₄BrNO + C₄H₅NO₂ | Succinimide (B58015) (C₄H₅NO₂) | 56.2% | docbrown.info |

Calculation based on molecular weights: this compound (256.15), 2-(tert-butoxy)aniline (177.24), Br₂ (159.81), HBr (80.91), NBS (177.98), Succinimide (99.09).

As the table demonstrates, using molecular bromine results in a significantly higher atom economy than using N-bromosuccinimide. While NBS is a common and effective reagent, nearly half of its mass is converted into the succinimide byproduct, making it less atom-economical.

E-Factor

The E-Factor provides a broader measure of the environmental impact of a process by quantifying the total amount of waste produced relative to the amount of desired product. rsc.org It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor includes all waste streams: byproducts, unreacted starting materials, solvent losses, and materials used in workup and purification. An ideal E-Factor is 0. rsc.org

A precise E-Factor calculation requires detailed experimental data, but a qualitative analysis highlights the advantages of greener synthetic approaches.

| Synthetic Approach | Key Contributors to E-Factor | Expected E-Factor Profile | Citations |

| Traditional (e.g., NBS in Dichloromethane) | Halogenated solvent, succinimide byproduct, solvent from workup (extraction, chromatography). | High | rsc.org |

| Greener Solvent (e.g., Br₂ in Water) | HBr byproduct (can be neutralized, creating salt waste), minimal solvent waste if product precipitates. | Low to Moderate | hrpub.orgrsc.org |

| Solvent-Free (e.g., Grinding with Tribromide) | Byproduct from brominating agent, minimal to no solvent waste. | Very Low | acgpubs.orgrsc.org |

Solvent-free methods and those using water as a solvent are expected to have substantially lower E-Factors. They drastically reduce or eliminate solvent waste, which is often the largest contributor to the E-Factor in fine chemical synthesis. um-palembang.ac.id By minimizing waste at its source, these sustainable methodologies align with the core principles of green chemistry, making the production of this compound more environmentally benign.

Elucidation of the Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Tert Butoxy Aniline

Reactivity at the Bromo-Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-6-(tert-butoxy)aniline

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. pressbooks.pub In the case of this compound, the electron-donating nature of both the amino and tert-butoxy (B1229062) groups deactivates the ring towards traditional SNAr pathways. For SNAr to occur on such an electron-rich ring, harsh reaction conditions or alternative mechanisms, such as the benzyne (B1209423) elimination-addition pathway, would likely be necessary. pressbooks.pub The benzyne mechanism involves the formation of a highly reactive aryne intermediate, which is then trapped by a nucleophile. However, specific examples of SNAr reactions involving this compound are not extensively documented in the literature, suggesting that other synthetic routes are generally preferred for functionalization at this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated the successful coupling of a variety of aryl and vinyl boronic esters. nih.govresearchgate.net While this compound was not specifically exemplified, the general success with other ortho-substituted bromoanilines suggests its applicability. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govresearchgate.net A screen of reaction conditions for a model ortho-bromoaniline identified a preformed CataCXium A palladacycle with cesium carbonate as the base in 2-MeTHF as an effective system, affording high yields. nih.gov The reaction tolerates a wide range of functional groups on the boronic ester partner, including ketones, alcohols, and various heterocycles. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. While specific examples utilizing this compound are scarce, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov Green protocols for the Heck reaction have been developed using ethanol (B145695) as a solvent and microwave irradiation to shorten reaction times. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.orgresearchgate.net The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base such as sodium tert-butoxide. acs.orgresearchgate.net The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired arylamine. acs.org While specific studies on this compound are limited, the Buchwald-Hartwig amination is known for its broad substrate scope, including various anilines and heterocyclic amines. acs.org

| Reaction | Catalyst/Reagents | General Conditions | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., CataCXium A palladacycle), Base (e.g., Cs2CO3), Boronic acid/ester | Solvent (e.g., 2-MeTHF), Elevated temperature | Aryl- or vinyl-substituted aniline (B41778) |

| Heck | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., NaOAc), Alkene | Solvent (e.g., EtOH), Microwave irradiation | Alkenyl-substituted aniline |

| Sonogashira | Pd catalyst (e.g., Pd(CF3COO)2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N), Terminal alkyne | Solvent (e.g., DMF), Elevated temperature | Alkynyl-substituted aniline |

| Buchwald-Hartwig | Pd catalyst with phosphine ligand (e.g., BrettPhos, RuPhos), Strong base (e.g., NaOt-Bu), Amine | Solvent (e.g., Toluene), Elevated temperature | Di- or tri-substituted anilines |

Magnesiation and Lithiation Reactions for Organometallic Intermediates

The bromo-substituent can be exchanged with a metal, typically magnesium or lithium, to generate highly reactive organometallic intermediates that can then be quenched with various electrophiles.

Magnesiation: The formation of a Grignard reagent from this compound can be achieved through magnesium-halogen exchange. The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been shown to greatly facilitate the Br-Mg exchange in aryl bromides. rsc.org This method is often preferred for preparing highly functionalized organomagnesium reagents due to its tolerance of various functional groups. rsc.org

Lithiation: The bromine-lithium exchange is a common method for generating aryllithium species. This reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.netresearchgate.net For 2-bromoanilines, the presence of the amino group can direct the lithiation. However, with a primary amine, deprotonation of the N-H bond will also occur, requiring at least two equivalents of the organolithium reagent. researchgate.net The resulting ortho-lithiated species can then react with a variety of electrophiles to introduce new substituents onto the aromatic ring. The steric hindrance from the tert-butoxy group may influence the rate and efficiency of the lithium-halogen exchange.

| Reaction | Reagent | Intermediate | Subsequent Reaction with Electrophiles |

| Magnesiation | iPrMgCl·LiCl | Arylmagnesium halide | C-C and C-heteroatom bond formation |

| Lithiation | n-BuLi or t-BuLi | Aryllithium | C-C and C-heteroatom bond formation |

Transformations Involving the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center that can undergo a variety of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The primary amine can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is a common method for the protection of the amine functionality or for the introduction of new functional groups.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. semanticscholar.org Sulfonylation is another common method for protecting the amine group and can also be used to introduce sulfonyl moieties with various biological activities. semanticscholar.orgrsc.org

Alkylation: N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, can provide a more controlled method for mono-alkylation. Copper-catalyzed N-tert-butylation of aromatic amines has also been reported using tert-butyl 2,2,2-trichloroacetimidate. organic-chemistry.org

Condensation Reactions for Imine and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. scispace.com This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium towards the product. eijppr.com The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. eijppr.com These imine derivatives can serve as versatile intermediates for further synthetic transformations.

| Reaction | Reagent | Product |

| Acylation | Acyl chloride or anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide or reductive amination | Secondary or tertiary amine |

| Condensation | Aldehyde or ketone | Imine (Schiff base) |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine functionality in this compound allows it to undergo diazotization to form a highly useful diazonium salt intermediate. This transformation is typically achieved by treating the aniline with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Once formed, the 2-bromo-6-(tert-butoxy)benzenediazonium salt is a versatile intermediate that can be subjected to a variety of nucleophilic substitution reactions, with the Sandmeyer reaction being a prominent example. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction facilitates the replacement of the diazonium group with a range of substituents, including halides (–Cl, –Br) and cyano (–CN) groups, through a copper(I)-catalyzed, single-electron transfer mechanism. wikipedia.org This method is synthetically valuable as it allows for the introduction of functional groups that are often difficult to install via direct electrophilic aromatic substitution. organic-chemistry.org For instance, reacting the diazonium salt of this compound with copper(I) bromide would yield 1,2-dibromo-3-(tert-butoxy)benzene, while using copper(I) cyanide would produce 2-bromo-6-(tert-butoxy)benzonitrile.

| Reactant | Reagents | Major Product | Reaction Type |

| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C2. CuBr | 1,2-Dibromo-3-(tert-butoxy)benzene | Diazotization-Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl, 0-5 °C2. CuCl | 2-Bromo-1-chloro-3-(tert-butoxy)benzene | Diazotization-Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄, 0-5 °C2. CuCN | 2-Bromo-6-(tert-butoxy)benzonitrile | Diazotization-Sandmeyer Reaction |

Role and Reactivity of the tert-Butoxy Group

Stereoelectronic Effects on Aromatic Reactivity

The tert-butoxy group in this compound plays a crucial role in modulating the reactivity of the aromatic ring through a combination of steric and electronic effects.

Steric Effects: The most significant influence of the tert-butoxy group is its substantial steric bulk. nih.govmsu.edu This large group provides considerable steric hindrance around the adjacent positions (the bromine and amino groups). nih.gov This steric congestion can hinder the approach of reagents to the ortho positions, potentially influencing reaction rates and regioselectivity. msu.edustackexchange.com For example, in any potential further electrophilic substitution, attack at the sterically shielded position between the bromo and tert-butoxy groups would be highly disfavored. This steric hindrance also influences the molecule's conformation, likely restricting the free rotation of the C-O and C-N bonds.

Deprotection and Functional Group Interconversion Strategies

The tert-butoxy group can function as a protecting group for a phenol (B47542). Its removal, or deprotection, unmasks the hydroxyl group, opening pathways for further functional group interconversions. This cleavage is typically accomplished under acidic conditions.

Strong protic acids, such as trifluoroacetic acid (TFA) or aqueous phosphoric acid, are effective for this transformation. organic-chemistry.orgorganic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is typically trapped by a nucleophile or eliminated as isobutylene. This process converts this compound into 2-amino-3-bromophenol. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions, especially with acid-sensitive substrates. fishersci.co.uk Once the phenol is revealed, it can undergo various subsequent reactions, such as O-alkylation, O-acylation, or conversion into a triflate for use in cross-coupling reactions.

| Starting Material | Reagents | Product | Transformation |

| This compound | Trifluoroacetic acid (TFA) | 2-Amino-3-bromophenol | O-de-tert-butylation (Deprotection) |

| This compound | Aqueous Phosphoric Acid (H₃PO₄) | 2-Amino-3-bromophenol | O-de-tert-butylation (Deprotection) |

Tandem and Cascade Reactions Utilizing this compound

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, all under the same reaction conditions without adding new reagents. wikipedia.orgyoutube.com The structure of this compound, with its ortho-disposed amino and bromo groups, makes it a suitable candidate for the design of such efficient synthetic sequences to build complex molecular architectures. nih.govresearchgate.net

For example, a hypothetical cascade sequence could be initiated by a palladium-catalyzed cross-coupling reaction at the C-Br bond. Coupling with a suitably functionalized partner could introduce a side chain that is poised to react intramolecularly with the adjacent amino group. An example could be a Sonogashira coupling with a terminal alkyne bearing an electrophilic center, which, after the initial coupling, could undergo an intramolecular cyclization with the aniline nitrogen to form a nitrogen-containing heterocycle. The development of such reactions aims to increase synthetic efficiency by reducing the number of separate operations and purification steps. wikipedia.org

Computational and Theoretical Investigations of this compound Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, providing deep insights into reaction mechanisms. nih.gov For a molecule like this compound, DFT studies can elucidate various aspects of its chemical behavior.

DFT calculations can be employed to model the diazotization and subsequent Sandmeyer reactions. By mapping the potential energy surface, researchers can identify transition state structures, intermediates, and calculate activation energies, thus providing a detailed, step-by-step understanding of the reaction pathway. acs.org

Furthermore, DFT is well-suited to analyze and quantify the stereoelectronic effects of the substituents. dntb.gov.uaresearchgate.net Properties such as atomic charges, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can be used to study the delocalization of the nitrogen and oxygen lone pairs into the aromatic ring, providing a quantitative measure of the resonance effects. Such theoretical studies offer predictive power that can guide the design of new synthetic routes and explain experimentally observed reactivity patterns for substituted anilines. nih.govresearchgate.net

| Computational Method | Area of Investigation | Potential Insights |

| DFT Geometry Optimization | Molecular Structure | Bond lengths, bond angles, and conformational preferences. |

| DFT with NBO Analysis | Stereoelectronic Effects | Atomic charges, orbital interactions, quantifying resonance and inductive effects. |

| DFT Transition State Search | Reaction Mechanisms | Elucidation of reaction pathways, activation energy barriers, and rate-determining steps. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-Vis absorption spectra. researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to elucidate the complex web of intermolecular interactions that govern the condensed-phase behavior of this compound. By simulating the motions of an ensemble of molecules over time, MD can reveal preferred orientations, interaction energies, and the dynamic nature of non-covalent forces, which are challenging to probe experimentally with high resolution. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD and computational studies on analogous substituted anilines provide a robust framework for understanding its expected intermolecular behavior. rsc.orgbohrium.comuiowa.edu

The primary intermolecular interactions anticipated for this compound, which can be investigated through MD simulations, include hydrogen bonding, halogen bonding, dipole-dipole interactions, and London dispersion forces. The bulky tert-butoxy group also introduces significant steric effects that modulate these interactions. nih.gov

Hydrogen Bonding: The aniline moiety's primary amine (-NH₂) group is a classic hydrogen bond donor. MD simulations can quantify the strength and dynamics of N-H···N hydrogen bonds between two this compound molecules. Analysis of the simulation trajectory would involve calculating radial distribution functions (RDFs) between the amine hydrogen atoms of one molecule and the nitrogen atom of another. The position of the first peak in the N-H···N RDF would indicate the average hydrogen bond length. Furthermore, by analyzing the persistence of these bonds over the simulation time, one can determine their relative stability. Computational studies on other substituted anilines have shown that both electron-donating and electron-withdrawing groups can influence the hydrogen-bonding capabilities of the amine group. researchgate.netcityu.edu.hk

A hypothetical MD simulation setup would involve placing a number of this compound molecules in a simulation box with periodic boundary conditions to simulate a bulk environment. A suitable force field, which defines the potential energy of the system, would be chosen to accurately represent the intra- and intermolecular forces. The system would then be minimized, heated, and equilibrated before a production run is performed to collect data.

Interactive Data Table: Potential Intermolecular Interaction Parameters for this compound

The following table outlines the key intermolecular interactions for this compound and the typical parameters that would be analyzed in a molecular dynamics simulation. The values are hypothetical and represent what one might expect to quantify from such a study.

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Typical Distance (Å) from RDF Peak | Key MD Analysis Metrics |

| Hydrogen Bond | Amine H | Amine N | ~2.0 - 2.5 | N-H···N Radial Distribution Function, Bond Angle Distribution, Hydrogen Bond Lifetime |

| Halogen Bond | Bromine (Br) | Amine N | ~2.8 - 3.2 | C-Br···N Radial Distribution Function, Bond Angle Distribution (near 180°) |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 4.0 | Centroid-to-Centroid Distance, Dihedral Angle Between Rings |

| van der Waals | All Atoms | All Atoms | Variable | Non-bonded Interaction Energy, Lennard-Jones Potential |

Detailed research findings from such simulations would provide a quantitative understanding of the energetic landscape of this compound's intermolecular interactions. For instance, by calculating the potential of mean force (PMF) for the dissociation of a molecular dimer, the free energy associated with breaking specific interactions (like a hydrogen or halogen bond) can be determined. Comparing the interaction energies of different molecular arrangements would reveal the most stable configurations and provide insights into the likely crystal packing motifs. researchgate.netnih.gov These computational insights are invaluable for predicting and explaining the macroscopic properties of the compound.

Applications of 2 Bromo 6 Tert Butoxy Aniline As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of reactive sites on the 2-Bromo-6-(tert-butoxy)aniline ring makes it an excellent starting material for synthesizing a variety of heterocyclic systems. The bromo group facilitates the formation of key carbon-carbon and carbon-nitrogen bonds, often through transition metal-catalyzed reactions, which are fundamental steps in ring formation.

The synthesis of indole (B1671886) and quinoline (B57606) scaffolds, which are core structures in many natural products and pharmaceuticals, can be efficiently achieved using 2-bromoaniline (B46623) precursors.

Indole Derivatives: The Larock indole synthesis and related palladium-catalyzed heteroannulation reactions are powerful methods for constructing indoles. These reactions typically involve the coupling of a 2-haloaniline with an alkyne. In this context, this compound can be coupled with various terminal or internal alkynes. The subsequent intramolecular cyclization, often induced by a base or a fluoride (B91410) source, leads to the formation of the indole ring. researchgate.net The tert-butoxy (B1229062) group can be retained or removed in the final product, allowing for further functionalization at the nitrogen atom. For instance, a chemoselective Sonogashira coupling between a protected 2-iodo-5-bromoaniline and an arylacetylene, followed by a fluoride-induced 5-endo-dig cyclization, yields the desired bromo-indole, demonstrating a pathway applicable to 2-bromoaniline derivatives. researchgate.net

Table 1: Representative Palladium-Catalyzed Indole Synthesis This table illustrates a general reaction scheme applicable to 2-bromoaniline derivatives.

| Starting Anilide | Alkyne Partner | Catalyst System | Conditions | Product Type |

| 2-Bromo-trifluoroacetanilide | 1-Alkyne | CuI / L-proline | Heat | 2-Substituted Indole |

| 2-Iodo-5-bromoaniline carbamate | Arylacetylene | Pd Catalyst | Sonogashira Coupling | 6-Bromo-2-arylindole |

| 2-Alkynylaniline | Boronic Acid | Cu(II) Catalyst | Aerobic Conditions | 1,2-Disubstituted Indole |

Data sourced from multiple synthetic strategies for indole formation. researchgate.netorganic-chemistry.org

Quinoline Derivatives: Quinolines can be synthesized from 2-bromoaniline derivatives through various methods, including the Friedländer annulation or electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov A common strategy involves the initial Sonogashira coupling of this compound with a terminal alkyne, followed by an acid- or metal-catalyzed cyclization to form the quinoline ring. The steric hindrance from the tert-butoxy group can influence the regiochemical outcome of the cyclization. Another approach is the formal [4+2] cycloaddition between an N-aryliminium ion and an alkyne, which has been used to create 3-bromoquinoline (B21735) derivatives. acs.org The use of 2-bromo-4-tert-butylaniline (B10114) in the synthesis of 8-bromo-6-tert-butylquinoline highlights the utility of such precursors. chemicalbook.com

Benzodiazepines are a critical class of psychoactive drugs, and their synthesis often relies on precursors derived from 2-amino-benzophenones. google.com this compound can be converted into such intermediates through reactions like Suzuki or Stille coupling to introduce an aryl group at the 2-position, followed by oxidation. More direct methods involve the reaction of a 2-haloaniline derivative with an amino acid or its equivalent.

Recent advancements have utilized rhodium-catalyzed hydroamination of alkynes with (aminomethyl)anilines to produce enantioenriched 3-vinyl-1,4-benzodiazepines. nih.gov Furthermore, an improved synthesis of the clinical asthma candidate MIDD0301, an imidazobenzodiazepine, starts from 2-amino-5-bromo-2'-fluorobenzophenone, a structure readily accessible from bromoaniline precursors. nih.gov These examples underscore the potential of this compound as a starting point for complex, fused heterocyclic systems with significant biological activity.

While less direct than indole or quinoline synthesis, 2-bromoanilines can participate in the construction of pyridine (B92270) and pyrimidine (B1678525) rings.

Pyridine Derivatives: The synthesis of highly substituted pyridines can be achieved through various cyclization and cycloaddition strategies. Although not a direct precursor for the entire ring, this compound can be incorporated into pyridine structures. For instance, it can be used to synthesize 2-aminopyridine (B139424) derivatives. A pressure tube method reacting 2,6-dibromopyridine (B144722) with amines has been used to synthesize 2-bromo-6-alkylaminopyridines, demonstrating the reactivity of the C-Br bond. georgiasouthern.edu This highlights a potential pathway where the aniline (B41778) nitrogen of a different molecule could displace a bromine on a pyridine ring, or where the bromoaniline itself is modified to become part of a larger fragment that then cyclizes.

Pyrimidine Derivatives: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. This compound can serve as a precursor to the aniline-containing fragment in more complex pyrimidine structures. For example, in the synthesis of EGFR inhibitors, substituted anilines are coupled to a pre-formed pyrimidine ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov A general route involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with various anilines to afford key intermediates for pharmacologically active molecules. nih.gov The bromine on the this compound can be used in Suzuki-Miyaura coupling reactions with pyrimidine-boronic acids or esters to furnish aryl-substituted pyrimidines, which are valuable in medicinal chemistry. nih.govgoogle.com

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond its use in constructing foundational heterocyclic systems, this compound is a key starting material for more complex molecules with specific applications in medicine and materials science.

The utility of 2-bromoaniline derivatives is prominently featured in the synthesis of complex pharmaceuticals. The structural motif of a substituted aniline is a common feature in many bioactive molecules. For example, the closely related compound 2-bromo-6-fluoroaniline (B133542) is a crucial intermediate in the synthesis of Letermovir, an antiviral drug used for preventing cytomegalovirus (CMV) infections in transplant patients. google.com

The heterocycles derived from 2-bromoaniline precursors are themselves central to drug design. Quinoline derivatives have been investigated as potential mGluR1 antagonists for treating neuropathic pain. jst.go.jp Pyrimidine-based compounds are widely explored as kinase inhibitors for cancer therapy. nih.govtandfonline.com The synthesis of these complex targets often involves multiple steps where the functionalities of a precursor like this compound are exploited sequentially. The bromo group allows for the introduction of molecular diversity via cross-coupling reactions, while the protected amine can be deprotected and engaged in amide bond formation or further cyclizations. nih.gov

Table 2: Application of Bromoaniline-Derived Scaffolds in Medicinal Chemistry

| Heterocyclic Scaffold | Therapeutic Area | Example Target/Mechanism | Reference |

| Quinoline | Neuropathic Pain | mGluR1 Antagonists | jst.go.jp |

| Imidazobenzodiazepine | Asthma | Clinical Candidate MIDD0301 | nih.gov |

| Pyrimidine | Oncology | EGFR Kinase Inhibitors | nih.gov |

| N/A (Direct Intermediate) | Antiviral | Letermovir (from 2-bromo-6-fluoroaniline) | google.com |

The electronic properties of the 2-bromoaniline core make it a suitable building block for functional organic materials. The presence of the bromine atom is particularly advantageous for creating extended π-conjugated systems through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Monomers for Specialized Polymers: The bifunctional nature of this compound (a bromo group for polymerization and a protected amine for later modification) allows it to be used as a monomer in the synthesis of specialized polymers. These polymers can have applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where conjugated backbones are required for charge transport. The nitro-substituted analogue, (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane, is noted for its use in polymer chemistry, where the bromo substituent allows for cross-coupling reactions.

Chromophores for Dyes: A chromophore is the part of a molecule responsible for its color. Arylamines are well-known components of many organic dyes and chromophores due to their electron-donating nature. This compound can serve as a precursor to complex chromophores used in applications such as dye-sensitized solar cells (DSSCs). For example, the synthesis of chromophores for DSSCs has been described where a bromo-aryl component is coupled with other aromatic systems to create a donor-π-acceptor (D-π-A) structure, which is highly effective for light harvesting. diva-portal.org The aniline moiety can act as the electron donor, and the bromo-position provides a convenient point for synthetic elaboration to build the conjugated bridge.

Contributions to Supramolecular Chemistry Through Directed Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Directed assembly is a key principle in this field, where the specific shapes and functionalities of molecular building blocks guide their spontaneous organization into larger, well-defined structures. Aniline derivatives can participate in hydrogen bonding and other non-covalent interactions, making them potential components of supramolecular assemblies.

A search of the available scientific literature does not reveal any specific studies where "this compound" is used as a building block for directed assembly in supramolecular chemistry. While the principles of supramolecular self-assembly are well-established, and various functionalized aromatic compounds are employed, the contribution of this specific aniline derivative has not been reported. researchgate.netethz.ch

Derivatives and Analogues of 2 Bromo 6 Tert Butoxy Aniline: Synthesis and Functional Exploration

Systematic Synthesis of Structural Analogues with Modified Substituents

The synthesis of structural analogues of 2-bromo-6-(tert-butoxy)aniline involves a variety of established and modern synthetic methodologies. These strategies allow for the precise modification of the aromatic ring, the amino group, and the tert-butoxy (B1229062) substituent, leading to a diverse library of compounds.

Key synthetic approaches include:

Electrophilic Aromatic Substitution: The aniline (B41778) ring can be further functionalized through electrophilic substitution reactions. For instance, bromination of a pre-functionalized 2-(tert-butoxy)aniline (B2775520) derivative using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in solvents such as acetic acid or dichloromethane (B109758) allows for the introduction of bromine atoms at specific positions. The regioselectivity is directed by the existing substituents. Similarly, nitration can be achieved using nitric acid and sulfuric acid, introducing a nitro group that can be subsequently reduced or transformed.

Nucleophilic Aromatic Substitution (SNA_r_): The bromine atom on the ring is susceptible to replacement by various nucleophiles. This allows for the introduction of a wide array of functional groups. For example, starting from a di-halogenated precursor, one halogen can be selectively displaced by a nucleophile like an ethylthiolate to introduce an ethylsulfanyl group.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions are pivotal for creating C-C, C-N, and C-O bonds. The bromo-substituted aniline core is an excellent substrate for reactions like Suzuki-Miyaura coupling (to introduce aryl or vinyl groups), Buchwald-Hartwig amination (to form more complex amines), and Sonogashira coupling (to install alkyne moieties). tandfonline.com These reactions offer high efficiency and functional group tolerance. For instance, 2-bromoaniline (B46623) derivatives can be coupled with internal alkynes to synthesize substituted indoles. ub.edu

Modification of the Amino Group: The primary amine can be readily modified. N-alkylation can be performed to yield secondary or tertiary amines. nih.gov It can also be converted into amides, sulfonamides, or carbamates, which not only alters the molecule's properties but can also serve as a directing group for subsequent reactions. nih.gov For example, N-tosyl-2-bromoanilines are used in the synthesis of indole (B1671886) derivatives. ub.edu

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This allows for the introduction of a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups, or can be used in coupling reactions like the Heck-Matsuda reaction to form C-C bonds. acs.org

Table 1: Synthetic Methodologies for Modifying the this compound Scaffold

| Reaction Type | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ in an appropriate solvent (e.g., DMF, Acetic Acid). | Introduces additional bromine atoms onto the aromatic ring. | |

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide, or thiols with a base. | Replaces the bromine atom with other functional groups (e.g., alkoxy, thioether). | |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base. | Forms new carbon-carbon bonds, introducing aryl or vinyl groups. | |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base. | Forms new carbon-nitrogen bonds, creating more complex secondary or tertiary amines. | acs.org |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base. | Forms new carbon-carbon triple bonds, introducing alkynyl groups. | tandfonline.com |

| N-Alkylation | Alkyl halides, base; or reductive amination with aldehydes/ketones. | Modifies the amino group to a secondary or tertiary amine. | nih.gov |

| Diazotization/Heck Reaction | Polymer-supported nitrite (B80452), p-TsOH, Pd(OAc)₂, alkene. | Converts the amino group to a C-C bonded alkene substituent. | acs.org |

Structure-Reactivity Relationships and Tunability of Derivatives

The chemical reactivity and physical properties of this compound analogues are highly tunable by altering the substituents on the aromatic ring. The interplay between steric and electronic effects governs the molecule's behavior in chemical transformations.

Electronic Effects: The nature of the substituents profoundly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.

Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF₃), nitro (-NO₂), or additional halogens decrease the electron density of the ring, making it more susceptible to nucleophilic attack but less reactive in electrophilic substitutions. An EWG like -CF₃ enhances lipophilicity and can increase the stability of the molecule. The presence of EWGs generally increases the acidity of the N-H protons, which can affect reactivity in base-mediated reactions. researchgate.net

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy increase the ring's electron density, activating it towards electrophilic substitution. They also increase the nucleophilicity of the amino group.

Steric Effects: The bulky tert-butoxy group at the 2-position, along with the bromine at the 6-position, creates significant steric hindrance around the amino group.

This hindrance can influence the regioselectivity of reactions, directing incoming reagents to less crowded positions.

In metal-catalyzed cross-coupling reactions, steric bulk can be a decisive factor. While moderate steric hindrance can promote reductive elimination and lead to desired products, excessive bulk (e.g., two ortho tert-butyl groups) can completely shut down reactivity. uni-regensburg.dechemrxiv.org The size of the ortho-substituents has been shown to directly impact reaction rates in C-N coupling reactions. acs.org

Halogen Identity: The identity of the halogen atom (F, Cl, Br, I) at the 6-position also plays a crucial role. In cross-coupling reactions, the reactivity generally follows the order I > Br > Cl, reflecting the bond dissociation energies. jsynthchem.com Therefore, an analogue like 2-iodo-6-(tert-butoxy)aniline would be expected to be more reactive in palladium-catalyzed reactions than its bromo counterpart.

Table 2: Influence of Substituent Variation on Reactivity

| Structural Modification | Effect on Reactivity | Example Application | Reference |

|---|---|---|---|

| Replace -Br with -I | Increases reactivity in Pd-catalyzed cross-coupling. | More efficient synthesis of heterocycles. | jsynthchem.com |

| Introduce -CF₃ group | Enhances electrophilicity and lipophilicity; decreases ring reactivity towards electrophiles. | Scaffold for developing bioactive compounds with improved bioavailability. | |

| Introduce EDG (e.g., -CH₃) | Increases ring electron density and nucleophilicity of the amine. | Enhances reactivity in electrophilic aromatic substitution. | researchgate.net |

| Increase steric bulk at ortho positions | Can hinder or slow down reactions at the amino group or adjacent positions. | Slower rates in C-N cross-coupling reactions. | uni-regensburg.deacs.org |

| N-Alkylation of amine | Increases steric bulk and basicity, removes reactive N-H proton. | Prevents side reactions in subsequent synthetic steps. | nih.gov |

Development of Functionally Enhanced Analogues for Specific Synthetic Objectives

The ability to fine-tune the structure of this compound derivatives allows for their development as functionally enhanced molecules for specific, advanced synthetic purposes. By rationally designing analogues, chemists can create building blocks with optimized properties for constructing complex molecular architectures.

Intermediates for Biologically Active Molecules: Substituted anilines are privileged structures in medicinal chemistry. Analogues of this compound serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, studies have shown that substituted bromoanilines can be precursors to compounds with potential anticancer or antimicrobial activities. researchgate.net The specific substitution pattern is crucial for the molecule's interaction with biological targets like enzymes or receptors.

Precursors for Heterocycle Synthesis: The 2-amino- and 6-bromo- substituents are perfectly positioned for tandem reactions to construct fused heterocyclic systems. Palladium-catalyzed reactions, such as the Larock indole synthesis, utilize 2-bromoaniline derivatives to react with alkynes, forming functionalized indole rings, which are common motifs in natural products and drugs. ub.edu Similarly, they can be used to synthesize quinazolines and other nitrogen-containing heterocycles. researchgate.net

Ligands for Catalysis: The sterically hindered and electronically defined nature of these anilines makes them suitable precursors for ligands in transition metal catalysis. After further modification, they can be incorporated into larger ligand frameworks that coordinate to a metal center, influencing the catalyst's activity, selectivity, and stability.

Building Blocks for Advanced Materials: Amino- and bromo-functionalized aromatics are valuable monomers for synthesizing polymers and advanced materials. Through reactions like Sonogashira coupling, these building blocks can be linked to create poly(arylene-ethynylene)s, which are of interest for their electronic and photonic properties. tandfonline.com The functional groups allow for further modification of the resulting polymer's properties.

Table 3: Functional Applications of Designed Aniline Analogues

| Analogue Type | Synthetic Objective | Mechanism/Advantage | Reference |

|---|---|---|---|

| 2-Bromo-6-(trifluoromethyl)aniline | Precursor for bioactive compounds | The -CF₃ group enhances lipophilicity and metabolic stability. | |

| N-Tosyl-2-bromoanilines | Synthesis of substituted indoles | The tosyl group activates the molecule for Pd-catalyzed heteroannulation with alkynes. | ub.edu |

| 2-Bromo-5-ethynyl-aniline derivatives | Monomers for functional polymers | Used in Pd-catalyzed polymerization to create poly(arylene-ethynylene)s for materials science. | tandfonline.com |

| 2-Bromoaniline derivatives | Synthesis of triazolo[1,5-a]indolones | The bromoaniline is converted to an azide, which undergoes cyclization and carbonylation. | beilstein-journals.org |

| Orthogonally halogenated anilines (e.g., 4-bromo-2-iodoaniline) | Sequential, selective cross-coupling | The different reactivity of I vs. Br allows for stepwise functionalization of the aromatic ring. | acs.org |

Emerging Research Directions and Future Perspectives for 2 Bromo 6 Tert Butoxy Aniline

Integration into Automated and High-Throughput Synthesis Platforms

The distinct structural characteristics of 2-Bromo-6-(tert-butoxy)aniline position it as a valuable building block for integration into automated and high-throughput synthesis platforms. rsc.orgnih.gov These robotic systems are transforming pharmaceutical and materials science research by enabling the rapid execution of numerous chemical reactions in parallel. chemspeed.com The tert-butoxy (B1229062) group provides a robust protecting group that is stable under a variety of reaction conditions, while the bromo and amino groups offer versatile points for chemical modification.

Current research is geared towards establishing reliable protocols for the use of this compound in multi-step reaction sequences on automated platforms. rsc.org This involves optimizing conditions for diverse cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, at the bromine position. mdpi.com The creation of standardized libraries of building blocks containing this compound and its derivatives would facilitate the swift synthesis of large compound collections for biological screening. nih.govresearchgate.netbenthamdirect.com

Table 1: Key Considerations for Automated Synthesis

| Parameter | Consideration for Automated Synthesis |

|---|---|

| Solubility | Must exhibit good solubility in common organic solvents utilized in automated synthesizers. |

| Reactivity | The bromo and amino groups must show predictable and consistent reactivity for reliable outcomes. |

| Purification | Automated purification methods, such as mass-directed preparative HPLC, need to be developed. |

| Stability | The stability of the tert-butoxy group under various reaction and purification conditions is essential. |

Explorations in Photoredox and Electro-Organic Chemistry Applications

Photoredox and electro-organic chemistry represent innovative and sustainable avenues for chemical synthesis. rsc.orgorientjchem.org this compound is a promising substrate for investigation in these fields. The carbon-bromine bond can be activated through photoredox catalysis to form aryl radicals, which can then engage in various carbon-carbon and carbon-heteroatom bond-forming reactions. uni-regensburg.deacs.orgnih.gov In a similar vein, the electrochemical reduction of the C-Br bond or oxidation of the aniline (B41778) group can open up alternative routes to reactive intermediates. ucl.ac.uk

Ongoing research is delving into the application of this compound in light-mediated cross-coupling reactions and electrochemical functionalization. jscimedcentral.com For example, the photoredox-catalyzed borylation or phosphonation of the aryl bromide could yield valuable synthetic intermediates. The electrochemical synthesis of heterocyclic compounds using this compound as a starting material is another active area of research.

Table 2: Potential Photoredox and Electro-Organic Transformations

| Reaction Type | Potential Transformation of this compound |

|---|---|

| Photoredox Catalysis | Reductive dehalogenation, Giese-type additions, and cross-coupling reactions. nih.gov |

| Electro-organic Synthesis | Anodic oxidation to generate radical cations for dimerization or cyclization reactions. ucl.ac.uk |

| Electro-organic Synthesis | Cathodic reduction of the C-Br bond to form aryl anions or radicals. ucl.ac.uk |

Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring

The effective utilization of this compound in intricate synthetic pathways necessitates precise monitoring of reaction progress. Advanced spectroscopic and analytical methods are increasingly being used for real-time, in-situ analysis of chemical reactions. nih.gov These Process Analytical Technologies (PAT) offer crucial kinetic and mechanistic insights, allowing for swift optimization and confirmation of reaction completion. nih.gov

For reactions involving this compound, techniques like ReactIR (in-situ FTIR), Raman spectroscopy, and online HPLC are being explored. These methods can track the consumption of the starting material and the formation of intermediates and products without requiring manual sampling. mdpi.com This is especially beneficial for optimizing delicate reactions, such as organometallic cross-coupling or multi-step one-pot syntheses. The data collected can also inform the development of kinetic models for a deeper understanding of the reaction mechanism. phantomplastics.com

Table 3: Analytical Techniques for Reaction Monitoring

| Analytical Technique | Application in Monitoring Reactions of this compound |

|---|---|

| ReactIR (In-situ FTIR) | Monitoring the disappearance of the N-H stretches of the aniline and changes in the aromatic substitution pattern. scholaris.ca |

| Raman Spectroscopy | Tracking the C-Br bond vibration to follow the progress of cross-coupling reactions. mdpi.com |

| Online HPLC | Quantifying the concentration of starting material, intermediates, and products over time. mdpi.com |

| NMR Spectroscopy | In-situ monitoring of reaction kinetics and identifying transient intermediates. phantomplastics.comnorthwestern.edu |

Sustainable and Scalable Production Methods for Industrial and Academic Use

With the expanding applications of this compound, the need for sustainable and scalable production methods is growing. uva.nlacs.orgnih.gov Traditional synthetic routes can involve harsh reagents, multiple protection and deprotection steps, and significant waste generation. google.com Green chemistry principles are being applied to develop more environmentally sound and economically viable syntheses. acs.orguantwerpen.be

Table 4: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application to the Synthesis of this compound |

|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones to minimize waste. whiterose.ac.uk |

| Benign Solvents | Utilizing safer solvents and reaction media. acs.org |

| Process Intensification | Developing continuous flow or one-pot processes to improve efficiency and lower energy consumption. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-6-(tert-butoxy)aniline with high purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aniline ring. A common approach includes:

- Step 1: Bromination of 6-(tert-butoxy)aniline using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C to achieve regioselective bromination at the 2-position .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and di-substituted byproducts.

- Yield Optimization: Adjusting stoichiometry (1.1–1.2 eq. NBS) and reaction time (2–4 hr) minimizes over-bromination. Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Table 1: Comparison of Bromination Conditions

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 78–85 | 95–97 |

| Br₂ | CCl₄ | 25 | 62–70 | 88–92 |

Advanced: How can researchers resolve contradictions in reported reduction pathways of nitro derivatives of this compound?

Methodological Answer:

Contradictions often arise from competing reduction mechanisms (e.g., catalytic hydrogenation vs. chemical reduction). To address this:

- Catalytic Hydrogenation: Use Pd/C (5% loading) under H₂ (1 atm) in ethanol. Monitor via TLC to halt at the amine stage, avoiding dehalogenation .

- Chemical Reduction: SnCl₂/HCl may reduce nitro groups but risks tert-butoxy cleavage. Validate intermediates using LC-MS to detect side products (e.g., de-brominated or de-alkylated species) .

- Controlled Experiments: Compare yields under inert vs. ambient conditions to assess oxygen sensitivity. For conflicting data, replicate studies with in situ IR to track nitro group conversion .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- FT-IR: Confirm tert-butoxy C-O stretch at ~1100 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

- X-ray Crystallography: Resolves ambiguity in substitution patterns; requires single crystals grown via slow evaporation in hexane/ethyl acetate .

Advanced: How can competing reaction pathways during functionalization of this compound be managed?

Methodological Answer:

Competing pathways (e.g., nucleophilic substitution vs. elimination) are influenced by steric hindrance from the tert-butoxy group. Mitigation strategies include:

- Solvent Polarity: Use DMSO for SNAr reactions to stabilize transition states; avoid protic solvents that promote elimination .

- Temperature Control: Lower temps (e.g., 0°C) favor substitution over elimination.

- Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions with aryl boronic acids .

Table 2: Functionalization Outcomes Under Varying Conditions

| Reaction Type | Solvent | Catalyst | Temp (°C) | Major Product |

|---|---|---|---|---|

| Suzuki Coupling | THF | Pd(OAc)₂ | 80 | Biaryl derivative (85%) |

| Buchwald-Hartwig | Toluene | XPhos Pd | 110 | Amine-coupled product (72%) |

Basic: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .

- Flow Chemistry: Continuous flow reactors improve heat dissipation and reduce reaction time (30 min vs. 4 hr batch) .

- Workup Efficiency: Liquid-liquid extraction (water/ethyl acetate) followed by rotary evaporation minimizes product loss.

Advanced: What strategies address discrepancies in reported biological activity of derivatives?

Methodological Answer:

Variability in biological assays (e.g., IC₅₀ values) may stem from impurities or solvent residues. Solutions include:

- Purification: Use preparative HPLC to isolate active isomers or metabolites .

- Target Validation: Perform enzyme inhibition assays (e.g., kinase profiling) to confirm specificity .

- Computational Modeling: Dock derivatives into target protein structures (e.g., COX-2 for anti-inflammatory activity) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.